molecular formula C22H17I2N5O B11695645 5-amino-3-{(Z)-1-cyano-2-[3,5-diiodo-2-(propan-2-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-1-cyano-2-[3,5-diiodo-2-(propan-2-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B11695645
M. Wt: 621.2 g/mol
InChI Key: ZRCWQXZORWTQKS-OVCLIPMQSA-N
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-[3,5-DIIODO-2-(PROPAN-2-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[3,5-DIIODO-2-(PROPAN-2-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps. One common method involves the reaction of diazonium salts with ethyl cyanoacetate under organic solvent conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated, multistep flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-[3,5-DIIODO-2-(PROPAN-2-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-[3,5-DIIODO-2-(PROPAN-2-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-[3,5-DIIODO-2-(PROPAN-2-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-AMINO-3-[(1Z)-1-CYANO-2-[3,5-DIIODO-2-(PROPAN-2-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE apart is its unique combination of functional groups and the specific arrangement of atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H17I2N5O

Molecular Weight

621.2 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propan-2-yloxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C22H17I2N5O/c1-13(2)30-21-14(9-16(23)10-19(21)24)8-15(11-25)20-18(12-26)22(27)29(28-20)17-6-4-3-5-7-17/h3-10,13H,27H2,1-2H3/b15-8+

InChI Key

ZRCWQXZORWTQKS-OVCLIPMQSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1I)I)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3

Canonical SMILES

CC(C)OC1=C(C=C(C=C1I)I)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3

Origin of Product

United States

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